REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[NH:9][C:10](=[N:13][C:14](=O)[CH3:15])SC.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(N)C[NH2:30]>CCCCCO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[NH:9][C:10]1[NH:30][CH2:15][CH2:14][N:13]=1 |f:1.2|
|
Name
|
N-(2,5-dichlorophenyl)-N'-acetyl-S-methylisothiourea
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)NC(SC)=NC(C)=O
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C.C(CN)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCCCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction solution is washed with 50 ml of a saturated solution of sodium carbonate and 50 ml of water
|
Type
|
DISTILLATION
|
Details
|
The amyl alcohol is distilled off under vacuum until a dry residue
|
Type
|
CUSTOM
|
Details
|
is obtained which
|
Type
|
CUSTOM
|
Details
|
after being recrystallized from ethylacetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)NC=1NCCN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |